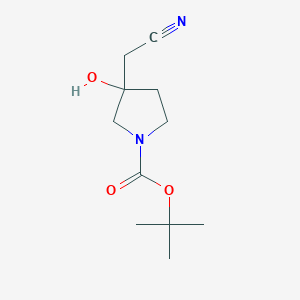![molecular formula C11H12BrN B13555710 1-(3-Bromophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13555710.png)
1-(3-Bromophenyl)-3-azabicyclo[3.1.0]hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromophenyl)-3-azabicyclo[310]hexane is a bicyclic compound featuring a bromophenyl group attached to a 3-azabicyclo[310]hexane scaffold
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromophenyl)-3-azabicyclo[3.1.0]hexane can be achieved through several methods. One common approach involves the treatment of 2-(bromomethyl)pyrrolidine hydrobromide with n-butyllithium (n-BuLi). This reaction proceeds via an open chain transition state based on intermolecular bromine-lithium coordination, following an SN2 process . The reaction conditions typically involve low temperatures and anhydrous solvents to prevent side reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques, can be applied to scale up the synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromophenyl)-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex bicyclic structures.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions often involve polar aprotic solvents and mild temperatures.
Cyclization Reactions: Catalysts such as palladium or copper can be used to facilitate cyclization. Conditions may include elevated temperatures and inert atmospheres.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted azabicyclohexanes.
Cyclization Reactions: Products include more complex bicyclic or polycyclic compounds.
Reduction Reactions: The major product is the corresponding hydrogenated azabicyclohexane.
Scientific Research Applications
1-(3-Bromophenyl)-3-azabicyclo[3.1.0]hexane has several scientific research applications:
Medicinal Chemistry: The compound serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific mechanical or electronic properties.
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)-3-azabicyclo[3.1.0]hexane is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The bromophenyl group may facilitate binding to these targets, while the azabicyclohexane scaffold provides structural rigidity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-Azabicyclo[3.1.0]hexane: Lacks the bromophenyl group but shares the azabicyclohexane scaffold.
3-(3,5-Difluorophenyl)-3-azabicyclo[3.1.0]hexane: Contains a difluorophenyl group instead of a bromophenyl group.
1-(4-Chlorophenyl)-3-azabicyclo[3.1.0]hexane: Contains a chlorophenyl group instead of a bromophenyl group.
Uniqueness
1-(3-Bromophenyl)-3-azabicyclo[3.1.0]hexane is unique due to the presence of the bromophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C11H12BrN |
|---|---|
Molecular Weight |
238.12 g/mol |
IUPAC Name |
1-(3-bromophenyl)-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C11H12BrN/c12-10-3-1-2-8(4-10)11-5-9(11)6-13-7-11/h1-4,9,13H,5-7H2 |
InChI Key |
SGZGYHORYYBOLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1(CNC2)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-[2-(2-aminoethoxy)ethoxy]-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]propanamide hydrochloride](/img/structure/B13555669.png)





![[3,5-Bis(1,1,2,2-tetrafluoroethoxy)phenyl]methanol](/img/structure/B13555705.png)


